3-(4-Octylphenethyl)-fingolimod 3-(4-Octylphenethyl)-fingolimod
Brand Name: Vulcanchem
CAS No.: 851039-24-2
VCID: VC21087076
InChI: InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3
SMILES: CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC
Molecular Formula: C35H57NO2
Molecular Weight: 523.8 g/mol

3-(4-Octylphenethyl)-fingolimod

CAS No.: 851039-24-2

Cat. No.: VC21087076

Molecular Formula: C35H57NO2

Molecular Weight: 523.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Octylphenethyl)-fingolimod - 851039-24-2

Specification

CAS No. 851039-24-2
Molecular Formula C35H57NO2
Molecular Weight 523.8 g/mol
IUPAC Name 2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol
Standard InChI InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3
Standard InChI Key YRSXESKDUWORBC-UHFFFAOYSA-N
SMILES CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC

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